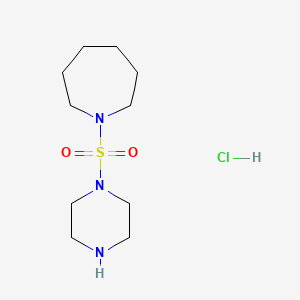
1-(1-Piperazinylsulfonyl)azepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Piperazinylsulfonyl)azepane hydrochloride is a chemical compound with the CAS Number: 1185661-17-9 . It has a molecular weight of 283.82 . The IUPAC name for this compound is 1-(1-piperazinylsulfonyl)azepane hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(1-Piperazinylsulfonyl)azepane hydrochloride is 1S/C10H21N3O2S.ClH/c14-16(15,13-9-5-11-6-10-13)12-7-3-1-2-4-8-12;/h11H,1-10H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(1-Piperazinylsulfonyl)azepane hydrochloride is a powder at room temperature . It has a density of 1.3±0.1 g/cm³ . The boiling point is 396.4±31.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.7±3.0 kJ/mol . The flash point is 193.5±24.8 °C . The index of refraction is 1.568 . The molar refractivity is 64.5±0.4 cm³ . The polar surface area is 61 Ų . The polarizability is 25.6±0.5 10^-24 cm³ . The surface tension is 53.1±5.0 dyne/cm . The molar volume is 197.1±5.0 cm³ .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been studied in the context of synthesizing piperazine derivatives. For instance, a study on Opipramol dihydrochloride, a piperazine derivative, discusses its synthesis and structural properties, highlighting the significance of piperazine units in complex molecular structures (Betz et al., 2011).
Chemical Transformations and Synthesis of N-Heterocycles
- Research has been conducted on the transformation of chiral piperazine and 1,4-diazepane annulated β-lactams into novel functionalized piperazines and 1,4-diazepanes, demonstrating the versatility of piperazine derivatives in chemical synthesis (Dekeukeleire et al., 2012).
- Another study highlights the use of tantalum catalysis for the hydroaminoalkylation of N-heterocycles, including piperazine, demonstrating a method for the synthesis of α- and β-alkylated N-heterocycles (Payne et al., 2013).
Biological Applications and Enzyme Inhibition
- Seven-membered 1-azasugars, closely related to piperazine structures, have been synthesized and found to exhibit potent inhibition towards glycosidases and glucosylceramide transferase. This suggests potential therapeutic applications of similar structures in enzyme inhibition and disease treatment (Li et al., 2008).
Receptor Binding and Pharmacological Potential
- Piperazine and azepane derivatives have been synthesized and evaluated for their binding properties at the human histamine H3 receptor, highlighting the pharmacological potential of these compounds (Łażewska et al., 2017).
- A study on BMY 7378, a compound that includes a piperazine unit, showed selectivity for the alpha 1D-adrenoceptor subtype, indicating the potential for specific receptor targeting in drug development (Goetz et al., 1995).
Green Chemistry and Ionic Liquids
- Azepane has been used to synthesize a new family of room temperature ionic liquids, demonstrating the application of such compounds in green chemistry and alternative solvent systems (Belhocine et al., 2011).
Safety and Hazards
The safety information for 1-(1-Piperazinylsulfonyl)azepane hydrochloride includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .
properties
IUPAC Name |
1-piperazin-1-ylsulfonylazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2S.ClH/c14-16(15,13-9-5-11-6-10-13)12-7-3-1-2-4-8-12;/h11H,1-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPBINNBCGYRPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-Piperazinylsulfonyl)azepane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2367357.png)
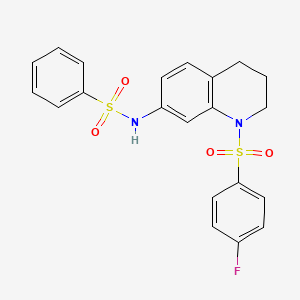

![N-Phenyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2367362.png)
![6-Benzyl-8-(4-ethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2367363.png)
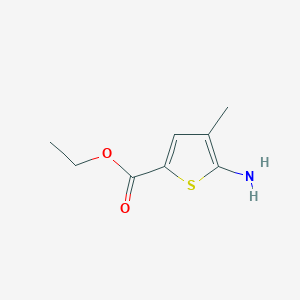
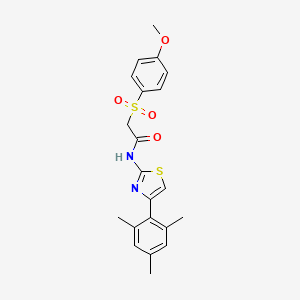
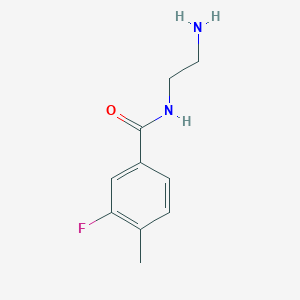
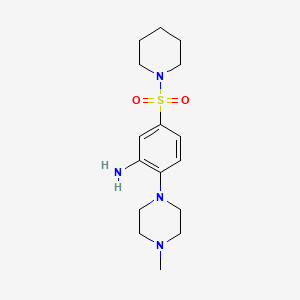
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2367372.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2367373.png)
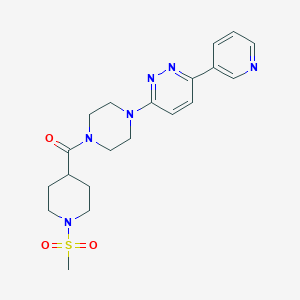
![1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole](/img/structure/B2367375.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2367380.png)